

How to assess the purity and quality of a UC-764864 sample

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Compound of Interest

Compound Name: UC-764864

Cat. No.: B12385791

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Technical Support Center: UC-764864

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UBE2N inhibitor, **UC-764864**. The following information is intended to assist in assessing the purity and quality of a **UC-764864** sample for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **UC-764864** and what is its mechanism of action?

A1: **UC-764864** is a small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 N (UBE2N).[1][2] It functions by covalently binding to the active site cysteine (Cys-87) of UBE2N, which is essential for the transfer of ubiquitin.[3] This inhibition specifically blocks the formation of lysine 63 (K63)-linked polyubiquitin chains, a process crucial for the activation of various signaling pathways, rather than protein degradation.[4][5] By disrupting these pathways, **UC-764864** can induce cytotoxic effects in certain cancer cells, particularly in myeloid malignancies like acute myeloid leukemia (AML).[1][3][6]

Q2: What are the expected purity specifications for a high-quality **UC-764864** sample?

A2: While specific specifications can vary by supplier, a high-quality research-grade sample of **UC-764864** is generally expected to have a purity of $\geq 98\%$ as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may offer higher purity grades, such as $>99\%$.

[2][7] For sensitive in vivo or cell-based assays, aiming for the highest purity available is recommended to minimize off-target effects.

Q3: How should I store my **UC-764864** sample?

A3: For long-term storage, **UC-764864** should be stored as a solid at -20°C in a dry, dark environment.[2] Stock solutions can typically be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q4: In which solvents is **UC-764864** soluble?

A4: **UC-764864** is soluble in dimethyl sulfoxide (DMSO).[8] When preparing stock solutions, ensure the compound is fully dissolved before making further dilutions in aqueous media for your experiments.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Inconsistent experimental results	Impure or degraded UC-764864 sample.	Assess the purity of your sample using the analytical methods outlined below. If purity is below 98% or if significant degradation products are observed, obtain a new, high-purity sample.
Improper storage of the compound.	Review storage conditions. If the compound has been stored improperly (e.g., at room temperature, exposed to light), it may have degraded. Use a freshly prepared solution from a properly stored sample.	
Low or no inhibitory activity	Incorrect concentration of UC-764864.	Verify the concentration of your stock solution and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay.
Inactive compound due to degradation.	Assess the integrity of your sample using mass spectrometry to confirm the correct molecular weight.	
Unexpected off-target effects	Presence of impurities in the sample.	Characterize the sample for impurities using HPLC and mass spectrometry. If impurities are detected, a higher purity sample should be used.

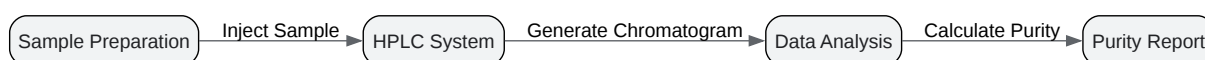
Experimental Protocols for Quality Assessment

The following are general protocols that can serve as a starting point for assessing the purity and identity of a **UC-764864** sample. Optimization may be required for your specific instrumentation and laboratory conditions.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative measure of the purity of the **UC-764864** sample by separating it from potential impurities.

Experimental Workflow for HPLC Analysis



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Caption: A generalized workflow for HPLC-based purity assessment.

Methodology:

Parameter	Recommended Starting Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate	1.0 mL/min
Detection Wavelength	UV detection at a wavelength where UC-764864 has maximum absorbance (determine by UV-Vis scan).
Injection Volume	10 µL
Sample Preparation	Dissolve a small amount of UC-764864 in DMSO to a known concentration (e.g., 1 mg/mL).

Data Interpretation:

The purity is calculated based on the area of the main peak corresponding to **UC-764864** relative to the total area of all peaks in the chromatogram.

Expected Result	Interpretation
Single major peak with >98% area	High purity sample suitable for most research applications.
Multiple peaks	Presence of impurities. The percentage of each impurity can be estimated from the peak areas.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of **UC-764864** by determining its molecular weight.

Methodology:

- **Ionization Source:** Electrospray ionization (ESI) is a common choice for small molecules like **UC-764864**.
- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
- **Sample Preparation:** Dilute the **UC-764864** stock solution in an appropriate solvent compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).

Data Interpretation:

The expected molecular weight of **UC-764864** (C₁₉H₁₈N₂OS) is approximately 322.11 g/mol . The observed mass should be within a close tolerance (e.g., ± 5 ppm) of the calculated exact mass.

Expected [M+H] ⁺ Ion (m/z)	Interpretation
~323.1213	Confirms the presence of UC-764864.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of **UC-764864**, confirming the identity and integrity of the molecule.

Methodology:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
- **Experiments:**
 - ¹H NMR: Provides information about the number and types of protons in the molecule.

- ^{13}C NMR: Provides information about the carbon skeleton.
- Sample Preparation: Dissolve a sufficient amount of **UC-764864** (typically 5-10 mg) in the deuterated solvent.

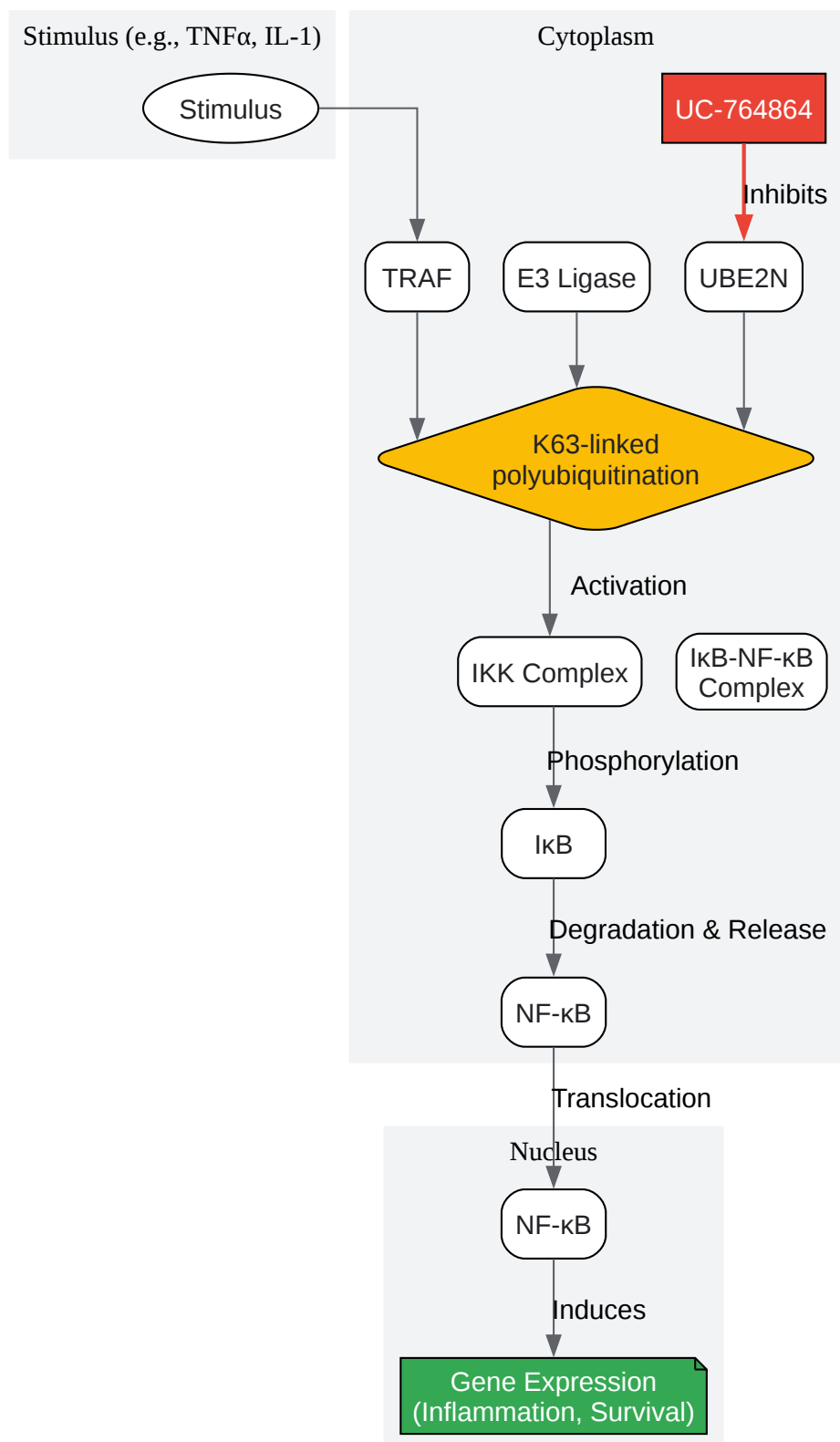
Data Interpretation:

The obtained ^1H and ^{13}C NMR spectra should be compared with a reference spectrum for **UC-764864** if available, or analyzed to ensure all expected chemical shifts and coupling constants are present and consistent with the known structure.

Signaling Pathways Involving UBE2N and Inhibition by UC-764864

UC-764864 inhibits UBE2N, which is a key enzyme in the NF- κ B and Type I Interferon signaling pathways. UBE2N, in conjunction with an E3 ligase, catalyzes the formation of K63-linked polyubiquitin chains on target proteins, which serves as a scaffold for the recruitment and activation of downstream signaling components.

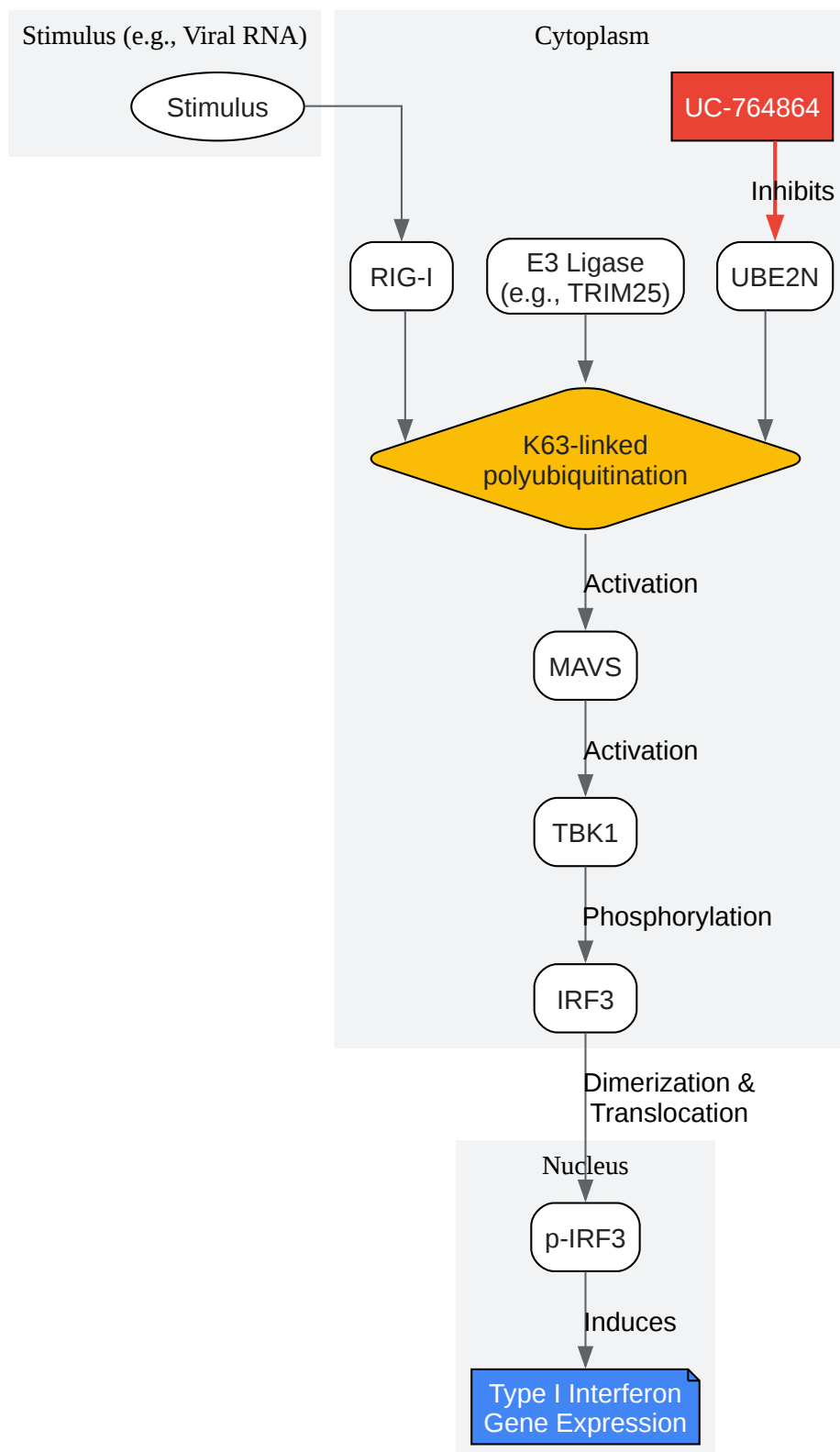
UBE2N-Mediated NF- κ B Signaling Pathway



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Caption: Inhibition of UBE2N by **UC-764864** disrupts NF-κB activation.

UBE2N in Type I Interferon Signaling

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Caption: **UC-764864** blocks UBE2N-dependent Type I Interferon production.

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